(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide
CAS No.:
Cat. No.: VC13477051
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H23N3O |
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Molecular Weight | 249.35 g/mol |
IUPAC Name | (2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide |
Standard InChI | InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 |
Standard InChI Key | RVQGSNKHRQLQOL-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C(C)C)N |
SMILES | CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide consists of a butyramide backbone with distinct substituents:
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A chiral (S)-configured amino group at the C2 position.
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A methyl group at C3.
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An isopropyl group and a pyridin-4-ylmethyl group attached to the amide nitrogen.
The pyridin-4-ylmethyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the isopropyl group contributes steric bulk, influencing conformational flexibility .
Table 1: Comparative Structural Data of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substitution Position |
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(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide | C₁₄H₂₃N₃O | 249.35 | Pyridin-4-ylmethyl |
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide | C₁₄H₂₃N₃O | 249.35 | Pyridin-3-ylmethyl |
(S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamide | C₁₂H₁₉N₃O | 221.30 | Pyridin-2-ylmethyl |
The molecular formula C₁₄H₂₃N₃O and weight 249.35 g/mol are inferred from structurally analogous compounds . The pyridine ring’s substitution position (2-, 3-, or 4-) significantly impacts electronic distribution and intermolecular interactions.
Stereochemical Considerations
The (S)-configuration at the C2 amino group is critical for enantioselective interactions with biological targets. Computational models of similar compounds suggest that this configuration optimizes hydrogen bonding with active-site residues in enzymes or receptors .
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide likely follows a multi-step protocol analogous to related amides:
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Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Amide Coupling: A carboxylic acid derivative reacts with isopropylamine and pyridin-4-ylmethylamine via coupling agents like HATU or EDCl.
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Deprotection: Acidic or basic conditions remove the Boc group, yielding the free aminoamide.
Table 2: Representative Reaction Conditions for Amide Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
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Amino Protection | Boc₂O, DMAP, DCM | 85–90 | |
Amide Coupling | HATU, DIPEA, DMF | 70–75 | |
Deprotection | TFA/DCM (1:1) | 95 |
Challenges in Stereochemical Control
Achieving high enantiomeric purity requires chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones have been employed in analogous syntheses to enforce (S)-configuration .
Target | Binding Affinity (ΔG, kcal/mol) | Potential Application |
---|---|---|
EGFR Tyrosine Kinase | −9.2 | Oncology |
Dihydrofolate Reductase | −7.8 | Antimicrobial Therapy |
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s modular structure allows for iterative optimization:
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Pyridine Ring Modifications: Introducing electron-withdrawing groups (e.g., Cl, Br) at the pyridine C3 position could enhance metabolic stability .
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Alkyl Chain Variations: Replacing the isopropyl group with cyclopropyl may reduce steric hindrance and improve target engagement.
Material Science Applications
Pyridine-based amides serve as ligands in catalytic systems. For instance, palladium complexes of similar compounds catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴.
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee > 99%).
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Target Validation: High-throughput screening against kinase libraries to identify primary therapeutic targets.
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Formulation Studies: Investigating prodrug strategies to enhance oral bioavailability.
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